1,3-Benzoxazole, 2-(2-propenylthio)-
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Overview
Description
1,3-Benzoxazole, 2-(2-propenylthio)- is a heterocyclic compound that features a benzoxazole core with a 2-(2-propenylthio) substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 1,3-Benzoxazole, 2-(2-propenylthio)-, a common synthetic route involves the reaction of 2-aminophenol with an appropriate propenylthio-substituted reagent under catalytic conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs solvent-free conditions and the use of catalysts such as mesoporous titania–alumina mixed oxide (MTAMO) to enhance yield and efficiency . The grindstone method using a mortar and pestle at room temperature has also been reported to achieve high yields in the synthesis of benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazole, 2-(2-propenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The propenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and titanium tetraisopropoxide (TTIP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Antimicrobial Activity: Benzoxazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains.
Medicine
Anticancer Activity: Some benzoxazole derivatives have demonstrated potent anticancer activity, making them promising candidates for drug development.
Industry
Mechanism of Action
The mechanism of action of 1,3-Benzoxazole, 2-(2-propenylthio)- involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The benzoxazole core can engage in non-covalent interactions with proteins and enzymes, modulating their activity . The propenylthio group can further enhance these interactions by providing additional binding sites .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the propenylthio substituent.
2-Methylbenzoxazole: A benzoxazole derivative with a methyl group at the 2-position.
2-Phenylbenzoxazole: A benzoxazole derivative with a phenyl group at the 2-position.
Uniqueness
1,3-Benzoxazole, 2-(2-propenylthio)- is unique due to the presence of the propenylthio group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s ability to interact with biological targets and can lead to improved pharmacological activities compared to other benzoxazole derivatives .
Properties
CAS No. |
50463-17-7 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-prop-2-enylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9NOS/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-6H,1,7H2 |
InChI Key |
JNQGKEVYGVTDKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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